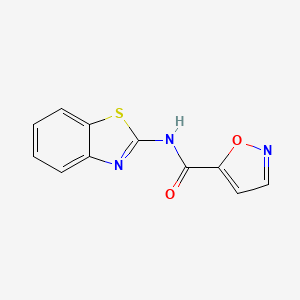

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole (BT) is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They act as an important scaffold and have played a significant role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) can also be used as raw materials .Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, “N-(1,3-benzothiazol-2-yl)-2-chloroacetamide” has a molecular weight of 226.68 .Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a cross-linker in the synthesis of polymers, and as a catalyst in the synthesis of organic compounds. This compound has also been used in the study of enzyme kinetics, protein folding, and DNA-protein interactions.

Mecanismo De Acción

Target of Action

The primary target of N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide, also known as N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into prostaglandins .

Mode of Action

This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . The inhibition of these enzymes leads to a decrease in the production of these inflammatory mediators, resulting in anti-inflammatory effects .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of inflammatory mediators such as prostaglandins . This disruption can lead to downstream effects such as a reduction in inflammation and pain.

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators . This reduction can lead to a decrease in inflammation and associated symptoms such as pain .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several advantages for use in lab experiments. It is a stable, non-toxic, and water-soluble compound that can be easily synthesized and used in a variety of scientific research applications. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, this compound is not suitable for use in certain types of experiments, such as those involving biological samples, due to its potential toxicity.

Direcciones Futuras

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of potential applications in scientific research. Future research could focus on the use of this compound in the study of enzyme kinetics, protein folding, and DNA-protein interactions. Additionally, further research could focus on the use of this compound in drug design and the development of new drugs. Finally, future research could focus on the use of this compound in the development of new materials, such as polymers and metal complexes.

Métodos De Síntesis

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 1,3-benzothiazole-2-carboxylic acid and 1,2-oxazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as the product. Another method involves the reaction of 1,3-benzothiazole-2-carboxylic acid and 1,2-oxazole-5-carboxylic acid chloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as the product.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Cellular Effects

Some benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain benzothiazole derivatives have been found to induce apoptosis in cancer cells .

Molecular Mechanism

Some benzothiazole derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h1-6H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKONTJVLAOIAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6517684.png)

![3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517704.png)

![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)

![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)

![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)

![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)

![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)

![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)

![2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517791.png)